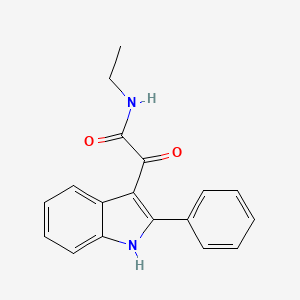![molecular formula C11H12N4O3S2 B3140322 4-methyl-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide CAS No. 477872-09-6](/img/structure/B3140322.png)
4-methyl-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide
Vue d'ensemble
Description
“4-methyl-N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide” is a chemical compound that has been studied for its potential antimicrobial activity . It is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The InChI code for this compound is 1S/C11H12N4O3S2/c1-7-3-5-9 (6-4-7)20 (17,18)15-13-11 (16)10-8 (2)12-14-19-10/h3-6,15H,1-2H3, (H,13,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 313.38 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Photodynamic Therapy Applications
Research by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, including related 1,3,4-thiadiazol derivatives, exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Karakuş et al. (2018) prepared novel benzenesulfonamide derivatives from sulfamethizole, evaluating their anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. One compound in this series showed marked anticancer activity, with IC50 values indicating significant efficacy against these cancer cell lines, suggesting potential for development as new anticancer agents (Karakuş et al., 2018).
Antimicrobial Activity
A study by Kariuki et al. (2022) reported on the synthesis of benzenesulfonic acid derivatives, including those related to 1,3,4-thiadiazol compounds, demonstrating antimicrobial activity against Listeria monocytogenes and Escherichia coli. These findings suggest their potential application in developing new antimicrobial agents (Kariuki et al., 2022).
Applications in Material Science
Mohamed et al. (2020) designed and synthesized benzenesulfonamides with azo dyes for cotton fabrics, aiming to improve dyeability and provide functional advantages such as UV protection and antibacterial properties. This research highlights the application of such compounds in enhancing the quality and functionality of textiles (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Propriétés
IUPAC Name |
4-methyl-N'-(4-methylphenyl)sulfonylthiadiazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S2/c1-7-3-5-9(6-4-7)20(17,18)15-13-11(16)10-8(2)12-14-19-10/h3-6,15H,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYRJTNDQPADNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(N=NS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131491 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid 2-[(4-methylphenyl)sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide | |
CAS RN |
477872-09-6 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid 2-[(4-methylphenyl)sulfonyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477872-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid 2-[(4-methylphenyl)sulfonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3140240.png)
![Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate](/img/structure/B3140255.png)
![Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B3140276.png)
![Methyl 2-methoxy-4-[(2-methylbenzoyl)amino]benzenecarboxylate](/img/structure/B3140282.png)


![2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3140298.png)
![2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3140305.png)
![methyl 4-{[2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetyl]amino}benzenecarboxylate](/img/structure/B3140309.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(methoxyamino)methylene]thiourea](/img/structure/B3140342.png)
![4-Chlorothieno[2,3-C]pyridine](/img/structure/B3140348.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[hydroxy(methyl)amino]methylene}thiourea](/img/structure/B3140352.png)
